Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-
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Overview
Description
Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with N-[3-(ethoxymethyl)phenyl]piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or other substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and induction of apoptosis . Additionally, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)
- Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)
- N-(3-methoxy-4-methylphenyl)-benzenesulfonamide
Uniqueness
What sets benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- apart from similar compounds is its unique substitution pattern, which enhances its selectivity and potency as an enzyme inhibitor. The presence of the ethoxymethyl and piperazinyl groups contributes to its improved pharmacokinetic properties, making it a more effective therapeutic agent.
Properties
Molecular Formula |
C20H27N3O4S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-piperazin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H27N3O4S/c1-3-27-15-16-5-4-6-17(13-16)22-28(24,25)18-7-8-20(26-2)19(14-18)23-11-9-21-10-12-23/h4-8,13-14,21-22H,3,9-12,15H2,1-2H3 |
InChI Key |
VCHLZJWEELECGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N3CCNCC3 |
Origin of Product |
United States |
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